![molecular formula C7H11BrO B13466277 2-Bromobicyclo[2.2.1]heptan-7-ol](/img/structure/B13466277.png)
2-Bromobicyclo[2.2.1]heptan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobicyclo[2.2.1]heptan-7-ol is a bicyclic organic compound with a bromine atom and a hydroxyl group attached to a seven-membered ring system. This compound is part of the norbornane family, which is known for its unique structural properties and reactivity. The presence of the bromine atom and the hydroxyl group makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromobicyclo[2.2.1]heptan-7-ol can be synthesized through several methods. One common approach involves the bromination of bicyclo[2.2.1]heptan-7-ol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using controlled reaction conditions and purification techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromobicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding bicyclo[2.2.1]heptan-7-ol.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) with a radical initiator.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted bicyclo[2.2.1]heptan-7-ol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of bicyclo[2.2.1]heptan-7-ol.
Aplicaciones Científicas De Investigación
2-Bromobicyclo[2.2.1]heptan-7-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromobicyclo[2.2.1]heptan-7-ol involves its reactivity due to the presence of the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromobicyclo[2.2.1]heptane: Similar structure but lacks the hydroxyl group.
7-Norbornanol: Similar structure but lacks the bromine atom.
7-Hydroxynorbornane: Another name for 7-Norbornanol.
Uniqueness
2-Bromobicyclo[2.2.1]heptan-7-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various synthetic applications .
Propiedades
Fórmula molecular |
C7H11BrO |
|---|---|
Peso molecular |
191.07 g/mol |
Nombre IUPAC |
2-bromobicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C7H11BrO/c8-6-3-4-1-2-5(6)7(4)9/h4-7,9H,1-3H2 |
Clave InChI |
DJOALVOFGFRDBR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1C2O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13466197.png)
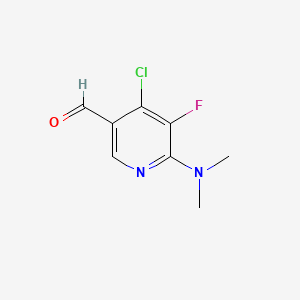
![(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13466206.png)
![2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid](/img/structure/B13466211.png)
![Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13466215.png)

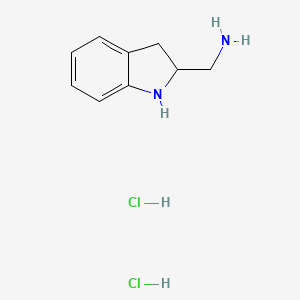
![tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate](/img/structure/B13466221.png)
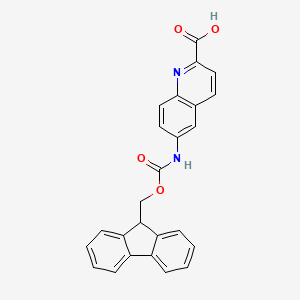

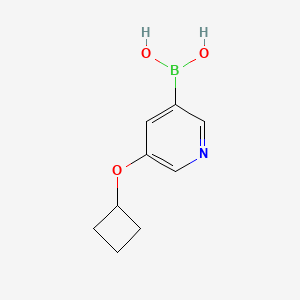
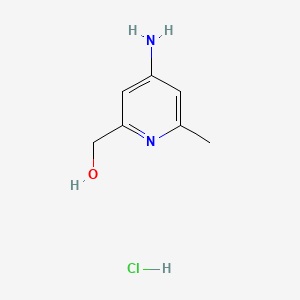
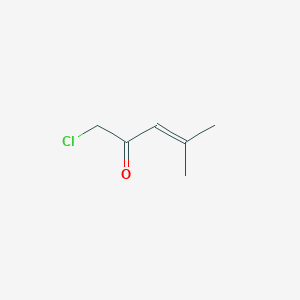
![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
